amine](/img/structure/B13203234.png)
[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](ethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of two bromine atoms, a methyl group, and an ethylamine group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine typically involves the following steps:
Bromination of 1-methylimidazole: The starting material, 1-methylimidazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetonitrile. This results in the formation of 4,5-dibromo-1-methylimidazole.
Alkylation with ethylamine: The dibromo derivative is then reacted with ethylamine under basic conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate. This step leads to the formation of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Oxidation products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Reduction products: Reduction can yield partially or fully reduced imidazole derivatives.
科学研究应用
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the imidazole ring play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
相似化合物的比较
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can be compared with other imidazole derivatives, such as:
1-methylimidazole: Lacks the bromine atoms and ethylamine group, resulting in different chemical properties and reactivity.
4,5-dibromoimidazole: Lacks the methyl and ethylamine groups, leading to different biological activities and applications.
(4,5-Dibromo-1H-imidazol-2-yl)methylamine: Similar structure but without the methyl group, which may affect its chemical behavior and biological effects.
The uniqueness of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H11Br2N3 |
|---|---|
分子量 |
296.99 g/mol |
IUPAC 名称 |
N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H11Br2N3/c1-3-10-4-5-11-6(8)7(9)12(5)2/h10H,3-4H2,1-2H3 |
InChI 键 |
JNELOYVBQOBACM-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1=NC(=C(N1C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


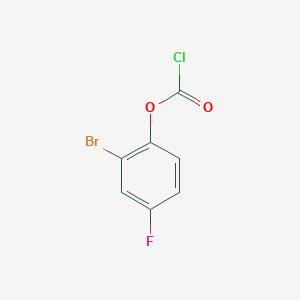
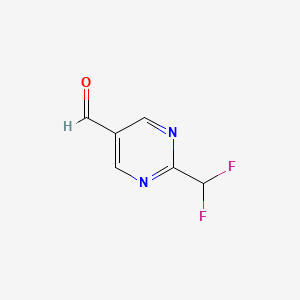
![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)

![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
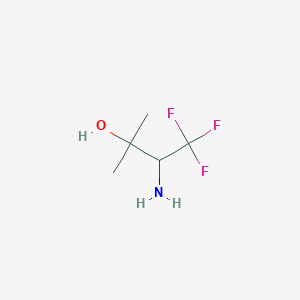
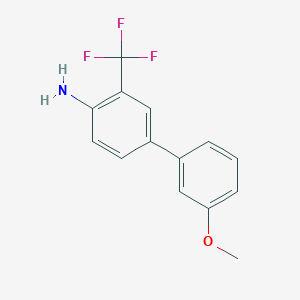
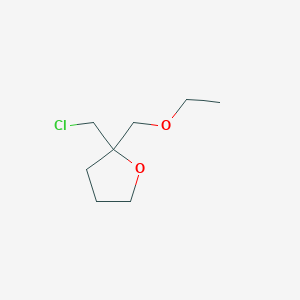

amine](/img/structure/B13203223.png)
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)

![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
